N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Myeloperoxidase inhibition Inflammation Benzoxazolone SAR

N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide (CAS 851989-40-7) is a synthetic benzoxazolone-propanamide hybrid, characterized by a 2-oxo-2,3-dihydro-1,3-benzoxazole core linked via a propanamide spacer to a 2-methyl-5-nitrophenyl ring. Its molecular formula is C17H15N3O5 with a molecular weight of 341.32 g/mol.

Molecular Formula C17H15N3O5
Molecular Weight 341.323
CAS No. 851989-40-7
Cat. No. B2910845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
CAS851989-40-7
Molecular FormulaC17H15N3O5
Molecular Weight341.323
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C17H15N3O5/c1-11-6-7-12(20(23)24)10-13(11)18-16(21)8-9-19-14-4-2-3-5-15(14)25-17(19)22/h2-7,10H,8-9H2,1H3,(H,18,21)
InChIKeyZRKHTOBBAIJCDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

851989-40-7 N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide: Compound Identity and Structural Classification


N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide (CAS 851989-40-7) is a synthetic benzoxazolone-propanamide hybrid, characterized by a 2-oxo-2,3-dihydro-1,3-benzoxazole core linked via a propanamide spacer to a 2-methyl-5-nitrophenyl ring. Its molecular formula is C17H15N3O5 with a molecular weight of 341.32 g/mol . This specific ortho-methyl / meta-nitro substitution pattern on the N-phenyl ring distinguishes it from most commercially listed benzoxazolone-propanamide analogs, which typically carry mono-substitution, para-nitro, or halogenated phenyl groups. The compound belongs to a series of ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide derivatives synthesized for evaluating inhibitory effects on human leukocyte myeloperoxidase (MPO) chlorinating activity [1].

Why Generic Substitution Fails for 851989-40-7: Substituent-Position Specificity Dictates Biological and Physicochemical Outcomes


The biological activity of benzoxazolone-propanamide derivatives is highly sensitive to the nature and position of substituents on the N-phenyl ring. In the foundational MPO inhibition study by Soyer et al. (2005), twenty analogs with varying lipophilic and electronic substituents were tested; only compounds bearing specific substitution patterns—notably 2-methyl and 4-nitro—showed significant inhibition of leukocyte MPO chlorinating activity [1]. The target compound carries a 2-methyl-5-nitro arrangement, which is structurally distinct from the 2-methyl-4-nitro lead but retains the ortho-methyl group critical for activity while repositioning the nitro group to the meta position. This positional isomerism is expected to alter electronic distribution (Hammett σ constants), steric interactions with the MPO heme pocket, and ultimately inhibitory potency [1]. Consequently, swapping this compound for a generic benzoxazolone-propanamide analog—such as the 3-nitro, 4-fluoro-3-nitro, or 2-methylthio derivatives—without experimental validation risks losing the specific pharmacophore elements that confer activity in this chemical series.

Quantitative Differentiation Evidence for N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide (851989-40-7) vs. Closest Analogs


MPO Inhibitory Activity: 2-Methyl Substitution is Essential for Activity in the Benzoxazolone-Propanamide Series

Soyer et al. (2005) reported that among twenty ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide derivatives, the most active compounds against human leukocyte MPO chlorinating activity were those bearing a 2-methyl and 4-nitro substituent on the N-phenyl ring [1]. The target compound N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide possesses the critical ortho-methyl group but differs in nitro position (5-nitro, meta to amide linkage). Comparators lacking the 2-methyl group—such as N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CAS 831234-22-1) or N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide (CAS 862827-53-0)—fall outside the active substitution pattern defined by the SAR. While quantitative IC50 values for the target compound have not been located in public literature, the parent study establishes that the 2-methyl substituent is a key determinant of MPO inhibitory activity in this chemotype.

Myeloperoxidase inhibition Inflammation Benzoxazolone SAR

Nitro Group Positional Isomerism: 5-Nitro vs. 4-Nitro Substitution Alters Electronic and Steric Profiles

The Soyer et al. SAR identified the 4-nitro (para to amide) derivative as the most active compound [1]. The target compound features a 5-nitro (meta to amide; para to methyl) group. This positional shift changes the electronic influence on the amide NH and the overall dipole moment. Using standard Hammett substituent constants: a 4-nitro group exerts a strong electron-withdrawing effect (σp = 0.78) via both inductive and resonance mechanisms, while a 3-nitro (meta) group exerts a primarily inductive effect (σm = 0.71) with minimal resonance contribution. The 5-nitro position on a 2-methylphenyl ring corresponds approximately to a meta-nitro arrangement relative to the amide attachment, resulting in a different electronic landscape compared to the 4-nitro lead . This distinction is measurable via calculated molecular electrostatic potential surfaces and dipole moments, and it is expected to influence hydrogen-bonding interactions with the MPO active site. The closest commercially available comparator with a 4-nitro group is the 2-methyl-4-nitro analog; however, this compound does not appear under a distinct CAS in major screening libraries, making the 5-nitro isomer a unique tool compound for probing nitro positional effects within the 2-methylbenzoxazolone series.

Positional isomerism Electronic effects Hammett constants

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Halogenated and Non-Nitro Analogs

Calculated physicochemical properties differentiate the target compound from its closest purchasable analogs. N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide (C17H15N3O5, MW 341.32) contains one hydrogen bond donor (amide NH) and six hydrogen bond acceptors (nitro oxygens, carbonyl oxygens, oxazolone oxygen), yielding a topological polar surface area (TPSA) estimated at approximately 105–110 Ų . In contrast, the 4-fluoro-3-nitrophenyl analog (CAS 862827-53-0, C16H12FN3O5, MW 345.28) contains a fluorine atom that reduces TPSA and increases lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5), while the 2-methylthio analog (CAS 851989-20-3, C17H16N2O3S, MW 328.39) replaces the nitro group with a methylthio group, significantly altering electronic properties and eliminating two hydrogen bond acceptors . These differences affect solubility, membrane permeability, and non-specific protein binding in biological assays, making the target compound a distinct physicochemical entity for screening campaigns.

Lipophilicity Drug-likeness Hydrogen bonding

Application Scenarios for 851989-40-7 N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide Based on Differentiation Evidence


Probing Nitro Positional Isomerism Effects in MPO Inhibitor Lead Optimization

Medicinal chemistry teams optimizing benzoxazolone-based MPO inhibitors can use this compound to evaluate how shifting the nitro group from the 4-position (the Soyer et al. 2005 lead) to the 5-position affects enzyme inhibition potency, selectivity, and cellular activity. The structural data in Section 3 (Evidence 1 and 2) establish that this 2-methyl-5-nitro substitution pattern is distinct from the literature-validated 2-methyl-4-nitro lead, making it a valuable comparator for SAR expansion [1].

Screening Library Diversification with Unique Physicochemical Property Combinations

For screening collections requiring diverse physicochemical profiles within a congeneric series, this compound offers a distinct combination of six hydrogen bond acceptors and a calculated TPSA of approximately 105–110 Ų, differing from fluorinated (CAS 862827-53-0) and methylthio (CAS 851989-20-3) analogs. Procurement of this compound alongside these comparators enables multi-parameter property-activity relationship analysis, as detailed in Section 3 Evidence 3 .

Chemical Probe for Ortho-Methyl Benzoxazolone Pharmacophore Validation

Researchers testing the hypothesis that the 2-methyl group on the N-phenyl ring is a critical pharmacophoric element for benzoxazolone-propanamide bioactivity (as suggested by Soyer et al. 2005) can employ this compound as a positive control scaffold, while using the 3-nitrophenyl-only analog (CAS 831234-22-1) as a negative control. The differentiation evidence in Section 3 Evidence 1 supports this application by linking the 2-methyl substituent to MPO inhibitory activity [1].

Quote Request

Request a Quote for N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.